molecular formula C21H25N3O5 B3467399 [4-(3-ETHOXY-4-METHOXYBENZYL)PIPERAZINO](4-NITROPHENYL)METHANONE

[4-(3-ETHOXY-4-METHOXYBENZYL)PIPERAZINO](4-NITROPHENYL)METHANONE

Cat. No.: B3467399
M. Wt: 399.4 g/mol
InChI Key: MJNAPRDSPRXTQM-UHFFFAOYSA-N
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Description

4-(3-Ethoxy-4-methoxybenzyl)piperazinomethanone: is a complex organic compound with the molecular formula C21H25N3O5. This compound is notable for its unique structure, which includes both piperazine and nitrophenyl groups, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-ethoxy-4-methoxybenzyl)piperazinomethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is favored due to its mild conditions and high functional group tolerance.

  • Step 1: Preparation of 3-ethoxy-4-methoxybenzyl chloride

      Reagents: 3-ethoxy-4-methoxybenzaldehyde, thionyl chloride

      Conditions: Reflux in anhydrous conditions

  • Step 2: Formation of piperazine intermediate

      Reagents: Piperazine, 3-ethoxy-4-methoxybenzyl chloride

      Conditions: Reflux in ethanol

  • Step 3: Coupling with 4-nitrobenzoyl chloride

      Reagents: 4-nitrobenzoyl chloride, piperazine intermediate

      Conditions: Stirring at room temperature in the presence of a base like triethylamine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions

    Reduction: Hydrogen gas (H2) with a palladium catalyst

    Substitution: Bromine (Br2) in the presence of a Lewis acid like aluminum chloride (AlCl3)

Major Products

    Oxidation: Formation of carboxylic acids

    Reduction: Formation of amines

    Substitution: Formation of brominated derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(3-ethoxy-4-methoxybenzyl)piperazinomethanone involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The nitrophenyl group may also play a role in binding to specific enzymes or proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(3-ethoxy-4-methoxybenzyl)piperazinomethanone stands out due to its combination of ethoxy, methoxy, piperazine, and nitrophenyl groups

Properties

IUPAC Name

[4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5/c1-3-29-20-14-16(4-9-19(20)28-2)15-22-10-12-23(13-11-22)21(25)17-5-7-18(8-6-17)24(26)27/h4-9,14H,3,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNAPRDSPRXTQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[4-(3-ETHOXY-4-METHOXYBENZYL)PIPERAZINO](4-NITROPHENYL)METHANONE
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[4-(3-ETHOXY-4-METHOXYBENZYL)PIPERAZINO](4-NITROPHENYL)METHANONE
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[4-(3-ETHOXY-4-METHOXYBENZYL)PIPERAZINO](4-NITROPHENYL)METHANONE
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[4-(3-ETHOXY-4-METHOXYBENZYL)PIPERAZINO](4-NITROPHENYL)METHANONE
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[4-(3-ETHOXY-4-METHOXYBENZYL)PIPERAZINO](4-NITROPHENYL)METHANONE
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[4-(3-ETHOXY-4-METHOXYBENZYL)PIPERAZINO](4-NITROPHENYL)METHANONE

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